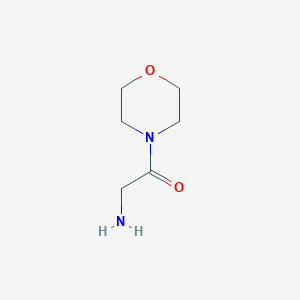

2-Amino-1-morpholinoethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNPVOCSVYGOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 2-Amino-1-morpholinoethanone

An In-depth Technical Guide to 2-Amino-1-morpholinoethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into the compound's physicochemical properties, presents a detailed and validated synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a key intermediate in the synthesis of more complex pharmacologically active agents. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a laboratory setting. This document is intended to serve as a foundational resource for scientists leveraging this compound in their research endeavors.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structure of approved therapeutic agents. Its prevalence stems from a combination of desirable properties it imparts to a parent molecule. The morpholine moiety, being a saturated ether and a secondary or tertiary amine, can significantly enhance aqueous solubility and metabolic stability, and improve overall pharmacokinetic profiles. Its ability to act as a hydrogen bond acceptor and its defined conformational geometry allow it to serve as a valuable scaffold for interacting with biological targets. This compound, also known as 4-glycylmorpholine, represents a key bifunctional building block, providing both a reactive primary amine and a stable morpholine core, making it an attractive starting point for chemical library synthesis and lead optimization campaigns.

Physicochemical Properties

This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.[1] The properties of both the free base and the hydrochloride salt are summarized below for clarity and comparative purposes.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) | Source(s) |

| CAS Number | 56414-96-1 | 24152-96-3 | |

| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol | |

| Appearance | - | Colorless crystals or lumps | [1] |

| Melting Point | Not widely reported | 245-246 °C | [1] |

| Solubility | - | Slightly soluble in DMSO and Methanol | [1] |

| SMILES | NCC(=O)N1CCOCC1 | Cl.NCC(=O)N1CCOCC1 | |

| InChIKey | - | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound hydrochloride is efficiently achieved through the reduction of an azide precursor. This route is favored for its high yield and the clean conversion under standard laboratory conditions.

Visualizing the Synthesis Pathway

The following diagram illustrates the conversion of the azide intermediate to the final amine hydrochloride product.

Caption: Synthesis of this compound HCl via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from demonstrated literature methods.[2]

Materials:

-

2-Azido-1-morpholinoethanone (precursor)

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF), anhydrous

-

3.25 M Hydrochloric acid (HCl) solution

-

Hydrogen (H₂) gas cylinder with balloon or hydrogenation apparatus

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the precursor, 2-azido-1-morpholinoethanone.

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to dissolve the starting material. Carefully add a catalytic amount of 10% Pd/C. Finally, add the aqueous HCl solution.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure the atmosphere is saturated with hydrogen. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for approximately 3 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite or a quantitative filter paper to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. The resulting oil or solid is further dried in a desiccator to afford the final product, 4-(aminoacetyl)morpholine hydrochloride, as a solid.[2]

Rationale for Method Selection

-

Expertise & Causality: Catalytic hydrogenation of azides to amines is a highly reliable and clean transformation. The primary by-product is nitrogen gas, which simplifies purification significantly compared to reductions that use metal hydrides, where quenching and aqueous work-ups are more complex.

-

Trustworthiness & Self-Validation: The use of palladium on carbon is a well-established, high-yielding catalytic process. The reaction endpoint is easily determined, and the isolation of the product as a hydrochloride salt often facilitates crystallization and purification while enhancing the compound's shelf-life.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound HCl, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the morpholine ring protons (typically in the δ 3.4-3.8 ppm range), and a singlet for the α-amino methylene protons (δ ~3.9-4.0 ppm).[2]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the morpholine carbons (δ ~40-67 ppm) and the carbonyl carbon (δ ~165 ppm).[2]

-

-

Infrared (IR) Spectroscopy: Key stretches include a strong carbonyl (C=O) peak around 1650 cm⁻¹ and broad signals in the 2400-3200 cm⁻¹ region, characteristic of the amine hydrochloride salt.[2]

-

Mass Spectrometry (MS): Provides the molecular weight of the protonated free base, confirming the mass of the target compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A well-resolved single peak indicates a high degree of purity.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate, primarily as a "glycinamide-morpholide" synthon. Its bifunctional nature allows for diverse chemical elaborations.

Role as a Versatile Building Block

The primary amine of this compound is a nucleophilic handle that can be readily functionalized through various reactions, including:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form more complex amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions allow for the systematic exploration of the chemical space around the morpholine core, a common strategy in lead optimization. The morpholine group itself often serves as a terminal, solubility-enhancing group in the final drug candidate.

Conceptual Workflow for Library Synthesis

The diagram below outlines a typical workflow where an intermediate like this compound is used to generate a chemical library for screening.

Caption: Drug discovery workflow using a key chemical intermediate.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Identification: The hydrochloride salt of this compound is classified as an irritant. The primary hazard statement is H319: Causes serious eye irritation.[1][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[4]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1][5] The material is noted to be hygroscopic, making proper sealing critical.[1]

-

In Case of Exposure:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash off with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Conclusion

This compound is a high-value chemical intermediate with direct applicability in pharmaceutical research and development. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an essential tool for medicinal chemists. This guide has provided the core technical knowledge required to synthesize, characterize, and safely utilize this compound in the pursuit of novel therapeutic agents.

References

- 2a biotech. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Nepogodiev, S. A., & Field, R. A. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Mini reviews in medicinal chemistry, 10(9), 834–846.

Sources

- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 24152-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

2-Amino-1-morpholinoethanone physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-morpholinoethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key morpholine derivative utilized as a building block in synthetic chemistry. Primarily available and studied as its hydrochloride salt, this compound serves as a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical industry. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safety protocols. The information is intended to support researchers, scientists, and drug development professionals in the effective handling, application, and characterization of this compound.

Chemical Identity and Structure

This compound is an organic compound featuring a primary amine and a morpholine amide group. Its properties are most commonly documented in the form of its hydrochloride salt, which enhances stability and simplifies handling.

-

Chemical Name: this compound

-

Core Structure: The molecule consists of an acetyl group attached to the nitrogen of a morpholine ring, with a primary amine at the alpha position of the acetyl group.

The distinction between the free base and its hydrochloride salt is crucial for experimental design:

| Identifier | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |

| CAS Number | 56414-96-1[3] | 24152-96-3[1][2] |

| Molecular Formula | C₆H₁₂N₂O₂[3] | C₆H₁₃ClN₂O₂ or C₆H₁₂N₂O₂ · HCl[1][2] |

| Molecular Weight | 144.17 g/mol [3] | 180.63 g/mol [1][2] |

| SMILES | NCC(=O)N1CCOCC1 | Cl.NCC(=O)N1CCOCC1[2] |

| InChI Key | N/A | XNMVLMPXYUXCBV-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The majority of available experimental data pertains to the hydrochloride salt, which is a common form for amine-containing reagents due to improved stability and crystallinity.

Data Summary

| Property | Value (for this compound HCl) | Source(s) |

| Appearance | Colourless crystals or lumps | [1][2] |

| Melting Point | 245-246 °C | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

| Stability | Hygroscopic | [1][4] |

| Storage Temperature | 2-8 °C | [1] |

The high melting point of the hydrochloride salt is characteristic of an ionic salt, indicating a stable crystal lattice. Its hygroscopic nature necessitates storage in a dry, controlled environment to prevent water absorption, which could affect sample weight and reactivity.[1][4] The limited solubility in common organic solvents like methanol suggests that reaction conditions may require specific solvent systems or biphasic approaches for optimal results.

Spectroscopic Data and Structural Elucidation

Structural confirmation of this compound is routinely achieved through a combination of NMR, IR, and Mass Spectrometry. While specific spectra are proprietary, the expected data based on its structure are predictable and essential for quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amine protons, the alpha-protons on the carbon between the amine and carbonyl groups, and the two sets of non-equivalent methylene protons on the morpholine ring. The integration of these signals would confirm the proton count in each chemical environment.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals corresponding to the carbonyl carbon of the amide, the alpha-carbon adjacent to the amine, and the two distinct methylene carbons of the morpholine ring, providing a map of the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the amide, and C-O-C stretching for the ether linkage within the morpholine ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of the free base (m/z = 144.17), along with characteristic fragmentation patterns resulting from the loss of amine or morpholine fragments.

Protocol: Acquiring Spectroscopic Data

This protocol outlines a standard workflow for the structural verification of a synthesized batch of this compound HCl.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical due to the compound's limited solubility.

-

FTIR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk.

-

MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

-

-

Data Analysis:

-

Process the raw data (FID for NMR, interferogram for IR).

-

Assign peaks in the spectra to the corresponding atoms and functional groups in the molecular structure.

-

Compare the obtained data against reference spectra or theoretical values to confirm the identity and purity of the compound.

-

Caption: Workflow for Spectroscopic Analysis.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its primary amine and tertiary amide functional groups.

-

Stability: The hydrochloride salt is stable under recommended storage conditions (2-8°C, dry environment) but is known to be hygroscopic.[1][4] The free base is likely less stable and more susceptible to degradation, which is why the HCl salt is the common commercial form.

-

Reactivity:

-

Primary Amine: The primary amine group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. This functionality is the primary site for synthetic elaboration.

-

Amide: The tertiary amide group is generally stable and unreactive under mild conditions. It can be hydrolyzed under harsh acidic or basic conditions, but this would require forcing conditions that would also affect other parts of the molecule.

-

-

Synthesis: One documented synthetic route involves the transformation of 1-(2-morpholin-4-yl-2-oxoethyl)triaza-1,2-dien-2-ium, highlighting a pathway for its formation.[5] More generally, its synthesis would likely involve the acylation of morpholine with a protected 2-aminoacetyl halide, followed by deprotection of the amine. Modern, greener methods for morpholine synthesis are also being developed, which could influence the production of its derivatives.[6][7]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is based on the safety data for the hydrochloride salt.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

Handling and Storage:

References

- This compound. 2a biotech. [Link]

- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.

- 2-Morpholinoethylamine.

- Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]

- Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

- IR and 1H NMR spectral data.

- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.

- Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. [Link]

- 4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]

- Morpholine synthesis. Organic Chemistry Portal. [Link]

- IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. [Link]

- Green Synthesis of Morpholines via Selective Monoalkyl

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH. [Link]

- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone.

Sources

- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. fishersci.com [fishersci.com]

Unraveling the Enigma of 2-Amino-1-morpholinoethanone: A Guide for the Research Frontier

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Known and the Unknown

In the landscape of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. 2-Amino-1-morpholinoethanone emerges as one such entity, a compound readily available for scientific exploration, yet its biological role and mechanism of action remain largely uncharted territory. This technical guide is structured to provide a comprehensive overview of the existing knowledge on this compound and, more importantly, to offer a strategic framework for elucidating its potential pharmacological significance. As Senior Application Scientists, we embrace the challenge of the unknown and present this guide not as a static repository of facts, but as a dynamic roadmap for discovery.

I. Compound Profile: this compound

This compound, also known by synonyms such as 4-(Aminoacetyl)morpholine and Glycylmorpholine, is a chemical compound characterized by the presence of a morpholine ring attached to an aminoethanone group. It is typically available for research purposes as a hydrochloride salt.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 24152-96-3 | |

| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |

| Molecular Weight | 180.63 g/mol | |

| Appearance | Lumps or crystals | |

| Melting Point | 245-246 °C | ChemicalBook |

| Storage | 2-8 °C | ChemicalBook |

II. The Morpholine Scaffold: A Privileged Motif in Medicinal Chemistry

While the specific mechanism of action for this compound is not documented in the current scientific literature, the presence of the morpholine ring provides a critical clue to its potential biological relevance. The morpholine heterocycle is widely recognized as a "privileged structure" in medicinal chemistry.[2][3] This designation signifies that the morpholine scaffold is a recurring structural feature in a multitude of potent and selective ligands that act on a diverse array of biological targets.[3]

The utility of the morpholine moiety can be attributed to several key factors:

-

Improved Physicochemical Properties: Incorporation of a morpholine ring can enhance aqueous solubility, a crucial factor for drug bioavailability.[3]

-

Metabolic Stability: The morpholine ring is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[2]

-

Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[2]

Numerous approved drugs across various therapeutic areas contain a morpholine ring, highlighting its versatility. Examples include the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[4] The wide range of biological activities associated with morpholine-containing compounds underscores the potential for this compound to exhibit pharmacological effects.[5]

III. Charting the Course: A Proposed Workflow for Elucidating the Mechanism of Action

Given the absence of data on the mechanism of action of this compound, a systematic and multi-faceted experimental approach is warranted. The following workflow outlines a logical progression of studies to uncover its biological function.

Experimental Protocols:

1. High-Throughput Phenotypic Screening:

-

Objective: To identify any observable effect of this compound on cellular phenotypes.

-

Methodology:

-

Select a diverse panel of human cancer cell lines (e.g., NCI-60).

-

Plate cells in 96-well or 384-well plates.

-

Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Incubate for a defined period (e.g., 48-72 hours).

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).

-

Analyze the data to determine IC₅₀ values and identify sensitive cell lines.

-

2. Target Identification using Affinity Chromatography:

-

Objective: To isolate the cellular binding partners of this compound.

-

Methodology:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.

-

Incubate the cell lysate with the immobilized compound.

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

3. In Vitro Target Validation:

-

Objective: To confirm the direct interaction between this compound and a putative target protein.

-

Methodology (example for a kinase target):

-

Express and purify the recombinant target kinase.

-

Perform a kinase activity assay (e.g., ADP-Glo™, LanthaScreen®) in the presence of varying concentrations of this compound.

-

Determine the IC₅₀ value for kinase inhibition.

-

Conduct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure the binding affinity (K_D).

-

IV. Conclusion and Future Directions

This compound stands as a molecule of interest primarily due to its chemical structure, which incorporates the pharmacologically significant morpholine scaffold. While its mechanism of action is currently unelucidated, this guide provides a clear and actionable framework for researchers to embark on the journey of its biological characterization. The systematic application of phenotypic screening, target identification, and in vitro/in vivo validation will be paramount in unlocking the potential of this compound. The insights gained from such studies will not only define the therapeutic promise of this compound but will also contribute to the broader understanding of the structure-activity relationships of morpholine-containing molecules.

V. References

-

PubChem. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. Available at: [Link].

-

Google Patents. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Available at: .

-

Google Patents. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Available at: .

-

Google Patents. (12) United States Patent (10) Patent No.: US 8.487,112 B2. Available at: [Link].

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link].

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available at: [Link].

-

PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Available at: [Link].

-

An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link].

-

PubMed. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link].

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link].

-

Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol. Available at: .

-

Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Available at: .

-

2a biotech. Products. Available at: [Link].

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link].

-

PubMed. Glibenclamide: an old drug with a novel mechanism of action?. Available at: [Link].

-

ResearchGate. Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. Available at: [Link].

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link].

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available at: [Link].

-

NCBI Bookshelf. Glycopyrrolate. Available at: [Link].

-

YouTube. Glipizide (Sulfonylurea) - Mechanism of Action. Available at: [Link].

Sources

- 1. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to 2-Amino-1-morpholinoethanone: A Versatile Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. We move beyond a simple recitation of data to provide a narrative grounded in the principles of synthetic chemistry and medicinal chemistry, explaining the causal logic behind experimental choices and potential research trajectories.

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, favorable pharmacokinetic properties, and the ability to be decorated with various functional groups to interact with a wide range of biological targets. The morpholine ring is a quintessential example of such a scaffold, known for enhancing aqueous solubility and metabolic stability in drug candidates.[1][2]

This compound (also known as 4-(aminoacetyl)morpholine) represents a highly valuable and functionalized iteration of this core structure. By incorporating a reactive primary amine alpha to a carbonyl group, it serves not as an end-product, but as a versatile starting material—a foundational building block for the construction of diverse chemical libraries aimed at discovering novel therapeutics. This guide will illuminate its synthesis, key characteristics, and strategic application in drug discovery workflows.

Synthesis and Characterization: From Benchtop to Analysis

The reliable synthesis of this compound is paramount for its utilization. While various routes exist, the most common and instructive laboratory-scale preparation involves the coupling of a protected amino acid with morpholine, followed by a straightforward deprotection step. This method offers high yields and a self-validating protocol that is readily monitored.

Dominant Synthetic Pathway: Amide Coupling and Deprotection

The logic behind this two-step approach is rooted in controlling reactivity. The primary amine of glycine is temporarily "protected" (in this case, with a Boc group) to prevent it from interfering with the desired amide bond formation between the glycine's carboxylic acid and the secondary amine of morpholine. Once the core structure is assembled, the protecting group is cleanly removed with acid.

Figure 1: A common laboratory synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the hydrochloride salt of this compound, which is often preferred for its crystalline nature and enhanced stability.

Materials:

-

N-Boc-glycine

-

Morpholine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane, anhydrous)

-

TFA (Trifluoroacetic acid) or 4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Protocol Steps:

-

Amide Coupling:

-

To a solution of N-Boc-glycine (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq) and DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The use of HATU as a coupling agent is advantageous as it is highly efficient and its byproducts are water-soluble, simplifying purification.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC), observing the consumption of the N-Boc-glycine starting material.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the crude intermediate from the previous step in a minimal amount of DCM.

-

Add an excess of 4M HCl in 1,4-dioxane (approx. 10 eq) and stir at room temperature for 2-4 hours. The dioxane solution is often used to facilitate the precipitation of the final hydrochloride salt.

-

Validation: Monitor the disappearance of the Boc-protected intermediate by TLC.

-

Upon completion, add diethyl ether to the reaction mixture to induce precipitation of the product.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether to remove residual impurities, and dry under vacuum to yield this compound hydrochloride.[3][4]

-

An alternative reported synthesis involves the hydrogenation of an azide precursor over a palladium catalyst.[5] While effective, this method requires handling of potentially hazardous azide intermediates and specialized hydrogenation equipment.

Physicochemical and Safety Data

Accurate characterization is essential for any further application. The identity and purity of the synthesized compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Core Properties and Identifiers

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

|---|---|---|---|

| CAS Number | 56414-96-1 | 24152-96-3 | [3] |

| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol | |

| Appearance | Colorless Crystals / Lumps | White to off-white solid | [3] |

| Melting Point | Not reported | 245-246 °C | [3][4] |

| Solubility | --- | DMSO (Slightly), Methanol (Slightly) | [3][4] |

| Stability | --- | Hygroscopic |[3][4] |

Safety Profile: The hydrochloride salt is classified as an irritant.

-

Hazard Statement: H319 - Causes serious eye irritation.[3]

-

Precautionary Measures: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Standard laboratory PPE (gloves, safety glasses, lab coat) is required during handling.

Application in Drug Discovery: A Gateway to Novel Chemistry

The true value of this compound lies in its potential as a synthetic precursor. Its bifunctional nature—a nucleophilic primary amine and a stable morpholine tail—allows for the systematic exploration of chemical space.

Mechanism of Utility: A Versatile Chemical Handle

The primary amine serves as an excellent nucleophile or as a point for amide bond formation, sulfonylation, reductive amination, and other nitrogen-based chemistries. This allows for the introduction of a vast array of side chains (the "R-group" in Figure 2) that can be tailored to interact with specific biological targets. The morpholine moiety, meanwhile, generally imparts favorable pharmacokinetic properties, acting as a "pharmacokinetic anchor."

Strategic Workflow for Lead Discovery

A typical drug discovery campaign leveraging this scaffold would follow a logical progression from library synthesis to preclinical evaluation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone, a morpholine derivative of interest to researchers, scientists, and drug development professionals. Delving into its synthesis, characterization, and potential biological relevance, this document is structured to provide both foundational knowledge and practical, field-proven insights.

Introduction and Significance

This compound, also known by its synonym 4-(aminoacetyl)morpholine, is a chemical entity featuring a core morpholine ring N-acylated with a glycyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1] The presence of a primary amino group and a carbonyl function in this compound makes it a versatile building block for the synthesis of more complex molecules and libraries of potential bioactive compounds. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, its utility as a synthetic intermediate is evident from its inclusion in various chemical supplier catalogs and its appearance in modern synthetic chemistry publications.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Amino-1-(morpholin-4-yl)ethanone |

| Synonyms | 4-(Aminoacetyl)morpholine, 4-Glycylmorpholine |

| CAS Number | 56414-96-1 (free base)[2], 24152-96-3 (hydrochloride salt)[3] |

| Molecular Formula | C₆H₁₂N₂O₂[2] |

| Molecular Weight | 144.17 g/mol (free base)[2] |

| Beilstein Registry No. | 3702996[3] |

Strategic Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be efficiently achieved through a multi-step process commencing with readily available starting materials. The presented pathway is a robust and well-documented method, culminating in the catalytic hydrogenation of an azide precursor. This approach is favored for its high yield and the relative safety of the intermediates compared to other potential synthetic routes.

Synthesis Pathway Overview

The overall synthetic strategy involves a three-step sequence starting from morpholine:

-

N-Acylation: Reaction of morpholine with chloroacetyl chloride to form 4-(2-chloroacetyl)morpholine.

-

Azide Substitution: Conversion of the chloroacetyl intermediate to 4-(2-azidoacetyl)morpholine.

-

Catalytic Hydrogenation: Reduction of the azide to the primary amine, yielding the target compound as its hydrochloride salt.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating system for the synthesis and purification of the target compound.

This initial step involves the acylation of the secondary amine of morpholine with chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Materials:

-

Procedure:

-

To a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether, cooled in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise with stirring.[4]

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[4]

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 4-(2-chloroacetyl)morpholine, which can be recrystallized from a suitable solvent like ethanol/water if necessary.[4]

-

-

Causality and Insights: The use of a non-protic solvent like diethyl ether or toluene is crucial to prevent hydrolysis of the acid chloride. The base is essential to drive the reaction to completion by scavenging the HCl generated.

This step involves a nucleophilic substitution of the chloride in 4-(2-chloroacetyl)morpholine with sodium azide.

-

Materials:

-

4-(2-Chloroacetyl)morpholine

-

Sodium azide (NaN₃)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve 4-(2-chloroacetyl)morpholine (1.0 eq) in acetone.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the sodium chloride precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 4-(2-azidoacetyl)morpholine as the crude product, which can be used in the next step without further purification.

-

-

Expertise & Experience: Acetone is a good solvent for this reaction as it dissolves the organic starting material and facilitates the precipitation of the inorganic salt byproduct, driving the reaction forward.

The final step is the reduction of the azide group to a primary amine using catalytic hydrogenation. The reaction is performed in the presence of hydrochloric acid to directly afford the hydrochloride salt of the product.

-

Materials:

-

4-(2-Azidoacetyl)morpholine

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

3.25 M Hydrochloric acid (HCl) solution

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(2-azidoacetyl)morpholine in THF.

-

Add a catalytic amount of 10% Pd/C.

-

Add 3.25 M HCl solution.

-

Saturate the suspension with hydrogen gas and stir under a hydrogen atmosphere for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the filtrate under reduced pressure.

-

The resulting solid is this compound hydrochloride.

-

-

Trustworthiness: The use of palladium on carbon is a standard and highly reliable method for the reduction of azides to amines. The reaction is generally clean and proceeds with high yield.

Physicochemical and Analytical Characterization

A thorough characterization of this compound hydrochloride is essential to confirm its identity and purity.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Appearance | Colorless crystals or yellow solid | [6] |

| Melting Point | 245-246 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Stability | Hygroscopic | [6] |

Analytical Methodologies

The following analytical techniques are recommended for the comprehensive characterization of the synthesized compound.

NMR is a powerful tool for structural elucidation.

-

¹H NMR (in D₂O):

-

δ 3.98 (s, 2H): Protons of the α-carbon to the carbonyl group (CH₂-NH₂).

-

δ 3.78 - 3.67 (m, 4H): Protons of the morpholine ring adjacent to the oxygen atom (O-CH₂).

-

δ 3.58 (t, 2H): Protons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).

-

δ 3.46 (t, 2H): Protons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).

-

-

¹³C NMR (in DMSO-d₆):

-

δ 165.7: Carbonyl carbon (C=O).

-

δ 66.0, 65.8: Carbons of the morpholine ring adjacent to the oxygen atom (O-CH₂).

-

δ 44.7, 42.2: Carbons of the morpholine ring adjacent to the nitrogen atom (N-CH₂).

-

δ 39.9: α-Carbon to the carbonyl group (CH₂-NH₂).

-

HPLC is a standard method for assessing the purity of the synthesized compound.

-

System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is recommended.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 145.0972 for the free base.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for similar structures include cleavage of the morpholine ring and loss of the aminoacetyl group.

Biological Activity and Potential Applications

While extensive biological studies specifically on this compound are not widely published, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The primary amino group and the morpholine core of this compound make it an attractive starting point for the synthesis of libraries of compounds for drug discovery. It can be readily derivatized at the amino group to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. Its use as a research chemical and building block in the synthesis of more complex molecules is its most prominent application to date.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential significance of this compound. The presented synthetic protocols are robust and have been designed to be readily implemented in a laboratory setting. The analytical methodologies described provide a framework for the comprehensive quality control of the synthesized compound. While the specific biological activities of this compound remain an area for further investigation, its value as a versatile synthetic intermediate in medicinal chemistry is well-established. This guide serves as a valuable resource for researchers and scientists working with this and related morpholine-containing compounds.

References

- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]

- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

2-Amino-1-morpholinoethanone synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Amino-1-morpholinoethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the strategic considerations behind synthetic route selection, with a focus on a robust and widely adopted method involving the coupling of N-protected glycine with morpholine, followed by deprotection. A comparative pathway via an azide precursor is also discussed. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes visual diagrams to elucidate the chemical transformations.

Introduction and Strategic Overview

This compound, also known as 4-(aminoacetyl)morpholine, is an α-amino ketone that serves as a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Its structure combines a reactive primary amine and a stable morpholine amide, making it a versatile scaffold for further chemical elaboration. The synthesis of α-amino ketones is a significant area of organic chemistry due to their prevalence in natural products and pharmaceuticals.[4][5]

The primary challenge in synthesizing this compound lies in the selective formation of the amide bond between the glycine backbone and the morpholine ring without undesirable side reactions involving the amino group of glycine. This necessitates a protection/deprotection strategy, which forms the core of the most common synthetic approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection approaches, which form the basis of the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via N-Protected Glycine and Morpholine Coupling

This is the most common and versatile route, relying on standard peptide chemistry principles. It involves three main stages: protection of the glycine amino group, coupling with morpholine, and subsequent deprotection.

Step 1: N-Protection of Glycine with tert-Butyloxycarbonyl (Boc) Group

Expertise & Experience: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group of glycine.[6] Its primary advantage is its stability under a wide range of reaction conditions, including those used for amide bond formation, and its facile removal under moderately acidic conditions which typically do not affect the newly formed amide bond.[7][8] The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc)₂O.[7]

Caption: Boc-protection of Glycine.

Experimental Protocol: Synthesis of N-Boc-Glycine [8][9]

-

In a round-bottom flask, dissolve glycine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 equivalents), to the solution and stir until dissolved.

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 equivalents) portion-wise or as a solution in the organic solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., cold 1M HCl or KHSO₄ solution).

-

The product, N-Boc-glycine, will precipitate as a white solid. If it oils out, extract it into an organic solvent like ethyl acetate.

-

Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure product.

Step 2: Amide Coupling of N-Boc-Glycine with Morpholine

Expertise & Experience: The formation of the amide bond is the crucial step.[10] This condensation reaction requires the activation of the carboxylic acid group of N-Boc-glycine to make it susceptible to nucleophilic attack by the secondary amine of morpholine.[11] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used as coupling reagents.[10] Often, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is included to suppress side reactions and minimize racemization (though racemization is not a concern for glycine).[11]

Caption: Amide coupling of Boc-Glycine and Morpholine.

Experimental Protocol: Synthesis of 2-(tert-butoxycarbonylamino)-1-morpholinoethanone

-

Dissolve N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling reagent, for example, EDC (1.1 equivalents), and if desired, an additive like HOBt (1.1 equivalents). Stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Add morpholine (1 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid or 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Step 3: Deprotection of the Boc Group

Expertise & Experience: The final step is the removal of the Boc protecting group to unveil the primary amine.[7] This is typically achieved under acidic conditions.[12] A common method is treatment with trifluoroacetic acid (TFA) in DCM or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[13] The use of HCl is often preferred as it directly yields the hydrochloride salt of the final product, which is often a stable, crystalline solid that is easier to handle and purify.[14]

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. hepatochem.com [hepatochem.com]

- 11. bachem.com [bachem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-1-morpholinoethanone: Core Characteristics and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the fundamental characteristics, synthesis, and potential applications of 2-Amino-1-morpholinoethanone. As a molecule incorporating both a reactive primary amine and a morpholine scaffold, it presents significant opportunities as a versatile building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility. The data presented below pertains to this salt form unless otherwise specified.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | [1][2] |

| Synonyms | This compound HCl, 4-(Aminoacetyl)morpholine HCl, 4-Glycylmorpholine HCl | [1][2] |

| CAS Number | 24152-96-3 (for hydrochloride) | [1][2][3] |

| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [1] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| Appearance | Colorless crystals or lumps | [1][2] |

| Melting Point | 245-246 °C | [2][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4] |

| Stability | Hygroscopic | [2][4] |

| Storage | 2-8 °C | [2][4] |

The free base form of this compound has a CAS number of 56414-96-1, a molecular formula of C₆H₁₂N₂O₂, and a molecular weight of 144.17 g/mol [5].

Synthesis and Purification Workflow

The synthesis of this compound hydrochloride can be achieved through various synthetic routes. A common approach involves the amination of a haloacetylmorpholine or the deprotection of a protected aminoacetylmorpholine. One documented precursor is 1-(2-morpholin-4-yl-2-oxoethyl)triaza-1,2-dien-2-ium[6].

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis and purification of this compound HCl.

Experimental Protocol: General Synthesis

-

Acylation: Morpholine is reacted with an N-protected glycine derivative (e.g., Boc-glycine) in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding amide.

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).

-

Isolation: The resulting hydrochloride salt is typically precipitated from the reaction mixture, filtered, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While specific spectra are proprietary to manufacturers, the expected characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 3.5-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and a broad signal for the primary amine protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the methylene carbons of the morpholine ring, and the methylene carbon adjacent to the amino group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching vibration for the amide carbonyl group.

-

C-N and C-O stretching vibrations associated with the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z 144.17. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]+ at m/z 145.18.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The primary amine serves as a key functional group for further derivatization, allowing for the introduction of various pharmacophores. The morpholine moiety is a common structural motif in many approved drugs, often imparting favorable properties such as improved aqueous solubility and metabolic stability. Its structural similarity to 4-(2-Aminoethyl)morpholine, a compound used in the synthesis of pharmaceuticals targeting neurological disorders, suggests its potential as a building block for novel central nervous system agents[7].

Caption: Logical relationships of the core structure of this compound to its applications.

Materials Science

The primary amine allows this molecule to be incorporated into polymer backbones or to function as a curing agent for epoxy resins, potentially enhancing the thermal and mechanical properties of the resulting materials[7].

Safety and Handling

This compound hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Hazard Statements: H319 (Causes serious eye irritation)[1][2][3][4].

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2][3][4].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. Due to its hygroscopic nature, store in a tightly sealed container in a dry environment[2][4].

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[8][9].

References

- This compound - 2a biotech. (n.d.).

- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 - PubChem. (n.d.).

- 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL - Ataman Kimya. (n.d.).

- 2-Amino-1-(8-hydroxyquinolin-2-yl)ethanone - PubChem. (n.d.).

Sources

- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-1-morpholinoethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-morpholinoethanone is a molecule of interest in pharmaceutical research and development, possessing a unique combination of a primary amine and a morpholine moiety. A thorough understanding of its solubility characteristics is paramount for its effective use in various applications, from early-stage discovery to formulation development. This guide provides a comprehensive analysis of the anticipated solubility of this compound in different solvents, a detailed examination of the physicochemical properties of both its free base and hydrochloride salt forms, and robust, step-by-step protocols for experimentally determining its solubility. Due to the limited availability of public quantitative solubility data, this guide emphasizes a foundational, theoretical understanding of the molecule's behavior and empowers researchers to generate precise, reliable data in their own laboratories.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. This compound can exist as a free base and as a salt, most commonly the hydrochloride salt. Understanding the properties of both is crucial for predicting and explaining their solubility behavior.

This compound (Free Base)

-

Chemical Structure:

-

IUPAC Name: 2-Amino-1-(morpholin-4-yl)ethanone

-

CAS Number: 56414-96-1

-

Molecular Formula: C₆H₁₂N₂O₂

-

Molecular Weight: 144.174 g/mol

-

The structure of the free base contains several key features that govern its solubility:

-

A primary amine (-NH₂): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents.

-

A morpholine ring: This heterocyclic moiety contains an ether linkage and a tertiary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[1][2] Morpholine itself is miscible with water and a wide range of organic solvents.[3]

-

A ketone group (C=O): The carbonyl oxygen is a hydrogen bond acceptor.

This compound Hydrochloride (Salt)

-

Chemical Structure:

The hydrochloride salt form is expected to have significantly different solubility characteristics compared to the free base, primarily due to its ionic nature. The protonated amine group dramatically increases the polarity of the molecule, which generally leads to higher aqueous solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 56414-96-1 | 24152-96-3[4] |

| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₂N₂O₂ · HCl[4] |

| Molecular Weight | 144.174 g/mol | 180.63 g/mol [4] |

| Appearance | Not specified | Colorless lumps/crystals[5][6] |

| Melting Point | Not specified | 245-246°C[5] |

| pKa (Predicted) | The primary amine is expected to have a pKa in the range of 8-9, typical for primary alkyl amines. The morpholine nitrogen will be less basic due to the electron-withdrawing effect of the adjacent carbonyl group. | Not applicable |

| LogP (Predicted) | The presence of polar functional groups suggests a low LogP value, indicating hydrophilicity. | The ionic nature will result in a significantly lower LogP value compared to the free base. |

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of solvents.

Aqueous Solubility

-

Free Base: The presence of multiple hydrogen bond donors and acceptors suggests that the free base will have a degree of solubility in water. However, the overall solubility will be a balance between the polar functional groups and the nonpolar hydrocarbon backbone.

-

Hydrochloride Salt: The salt form is expected to be significantly more soluble in water due to the ionic nature of the protonated amine. The dissolution process in water will involve the dissociation of the salt into the protonated this compound cation and the chloride anion, both of which will be readily solvated by water molecules.

The pH of the aqueous medium will have a profound impact on the solubility of the free base. In acidic solutions (pH < pKa of the primary amine), the free base will be protonated, forming the more soluble cationic species. Conversely, in basic solutions, the compound will exist predominantly as the less soluble free base.

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine, ketone, and ether functionalities of this compound. Therefore, good solubility is anticipated in these solvents. The hydrochloride salt is also expected to be soluble in polar protic solvents, with qualitative data indicating it is slightly soluble in methanol.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the polar functional groups of the molecule. Good solubility is expected. The hydrochloride salt is reported to be slightly soluble in DMSO.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of this compound, it is expected to have very low solubility in nonpolar solvents. The energy required to break the intermolecular hydrogen bonds in the solid state and the weak interactions with nonpolar solvent molecules make dissolution energetically unfavorable.

Experimental Determination of Solubility

Given the absence of comprehensive published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (free base or hydrochloride salt)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.) of high purity

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the concentration of the dissolved solid in the supernatant no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and the temperature at which the measurement was performed.

-

Diagram 1: Workflow for Equilibrium Solubility Determination

Workflow for the experimental determination of equilibrium solubility.

Conclusion and Future Directions

Future work should focus on the systematic experimental determination of the solubility of both the free base and hydrochloride salt of this compound in a wide range of pharmaceutically relevant solvents and biorelevant media. Additionally, the determination of key physicochemical parameters such as pKa and LogP for the free base would greatly enhance the predictive understanding of its behavior in different environments.

References

- IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.

- Ataman Kimya. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.

- National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem.

- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).

- 2a biotech. (n.d.). Products.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

Sources

- 1. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 2. polybluechem.com [polybluechem.com]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]

- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]

- 6. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, analytical characterization, and its role as a versatile building block in the creation of advanced pharmaceutical agents. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale to empower effective application in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its synonym 4-glycylmorpholine, is a bifunctional molecule incorporating a primary amine and a morpholine amide. This unique structural arrangement makes it a valuable synthon in medicinal chemistry. The compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling.

The morpholine moiety is a privileged structure in drug design, often introduced to improve the pharmacokinetic profile of a molecule, such as enhancing aqueous solubility and metabolic stability.[1] The primary amine of this compound serves as a key reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[2]

Table 1: Key Chemical and Physical Properties

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C6H12N2O2 | C6H13ClN2O2 |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol [3] |

| CAS Number | 56414-96-1 | 24152-96-3[3] |

| Appearance | - | Colorless crystals[3] |

| Melting Point | - | 245-246 °C[3] |

| Solubility | - | Slightly soluble in DMSO and Methanol[3] |

| Stability | - | Hygroscopic[3] |

| Storage | 2-8 °C | 2-8 °C[3] |

Synthesis and Purification

The synthesis of this compound hydrochloride typically involves a two-step process starting from morpholine and a protected glycine derivative. A common approach is the acylation of morpholine with an N-protected chloroacetyl chloride, followed by the deprotection of the amino group.

Rationale for Synthetic Strategy